6-Chloro-5-phenylpyrimidin-4-amine
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Overview
Description
6-Chloro-5-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-phenylpyrimidin-4-amine typically involves the chlorination of 5-phenylpyrimidin-4-amine. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . Another approach involves the oxidation of 6-methylpyrimidyl-2,4(1H,3H)-dione followed by hydrogen chlorination at the 5-position .
Industrial Production Methods
For industrial production, the method involving 6-methylpyrimidyl-2,4(1H,3H)-dione as the initial raw material is preferred due to its simplicity, stability, and high yield. This method is suitable for large-scale production and involves oxidation, chlorination, and condensation steps .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as tert-butyl N-(3-aminophenyl) carbamate can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring.
Scientific Research Applications
6-Chloro-5-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it may exert anti-inflammatory effects by inhibiting the activity of enzymes such as COX-1 and COX-2, thereby reducing the production of prostaglandin E2 .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-5-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 5-position and chlorine atom at the 6-position make it a valuable compound for medicinal chemistry research, particularly in the development of CDK inhibitors and anti-inflammatory agents.
Properties
CAS No. |
3974-20-7 |
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Molecular Formula |
C10H8ClN3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI Key |
SLTKLMFYACILQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N |
Origin of Product |
United States |
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